molecular formula C22H25N3Na2O14S3 B13782539 Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt CAS No. 94158-87-9

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt

Cat. No.: B13782539
CAS No.: 94158-87-9
M. Wt: 697.6 g/mol
InChI Key: TYTRTJJMRRUYPK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves several steps:

    Diazotization: The process begins with the diazotization of 2,5-dimethoxyaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-((2-(sulfooxy)ethyl)sulfonyl)phenol to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.

    Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Sulfonate esters.

Scientific Research Applications

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing the constituent aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Reactive Yellow 86: Another azo dye with similar applications but different substituents on the aromatic rings.

    Reactive Orange 16: A structurally related compound with an orange hue, used in similar industrial applications.

    Reactive Red 120: A red azo dye with comparable properties and uses.

Uniqueness

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility, stability, and vibrant yellow color make it particularly valuable in various industrial and research applications .

Properties

CAS No.

94158-87-9

Molecular Formula

C22H25N3Na2O14S3

Molecular Weight

697.6 g/mol

IUPAC Name

disodium;4-[[2-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-5-methoxy-2-methylbenzenesulfonate

InChI

InChI=1S/C22H27N3O14S3.2Na/c1-12-8-14(16(36-3)10-19(12)41(30,31)32)23-22(27)21(13(2)26)25-24-15-9-18(38-5)20(11-17(15)37-4)40(28,29)7-6-39-42(33,34)35;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

TYTRTJJMRRUYPK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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